1-Piperazinecarboxylic acid, 4-(4-bromo-3-ethoxybenzoyl)-, 1,1-dimethylethyl ester

Description

SMILES Representation

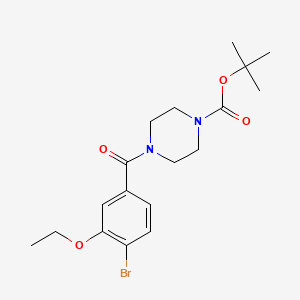

The SMILES string CCOC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)Br encodes the following structural features:

- A piperazine ring (N2CCNCC2) with two substituents:

- A 4-bromo-3-ethoxybenzoyl group (C(=O) attached to a benzene ring with Br at position 4 and ethoxy at position 3).

- A tert-butyl carbamate group (C(=O)OC(C)(C)C).

- Stereochemistry : The absence of chiral centers in the SMILES suggests a planar, achiral structure.

Structural Analysis

- The piperazine ring adopts a chair conformation, as evidenced by crystallographic studies of analogous piperazine derivatives.

- The 4-bromo-3-ethoxybenzoyl group introduces steric bulk and electron-withdrawing effects due to the bromine atom, which influences reactivity in synthetic applications.

- The tert-butyl carbamate serves as a protective group for the piperazine nitrogen, enhancing solubility in organic solvents during synthesis.

Crystallographic Data

While crystallographic data for this specific compound are not publicly available, related piperazine-carboxylate derivatives crystallize in orthorhombic or monoclinic systems with space groups such as Pna2₁ or P2₁. For example:

- Similar compounds exhibit chair conformations in the piperazine ring.

- Weak intermolecular interactions (e.g., C–H···O) stabilize the crystal lattice.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (predicted for CDCl₃):

- ¹³C NMR :

Infrared (IR) Spectroscopy

- ~1700 cm⁻¹ : Strong stretch for carbonyl groups (C=O from benzoyl and carbamate).

- ~1250 cm⁻¹ : C-O stretch from the ethoxy group.

- ~600 cm⁻¹ : C-Br stretching vibration.

Mass Spectrometry

- Molecular Ion Peak : m/z 413.3 ([M]⁺), consistent with the molecular weight.

- Fragmentation Patterns :

Computational Data and Molecular Modeling

Hirshfeld Surface Analysis

Though not yet reported for this compound, Hirshfeld analysis of analogous piperazine derivatives reveals:

Density Functional Theory (DFT) Studies

- Optimized Geometry : The benzoyl and carbamate groups lie in equatorial positions relative to the piperazine ring, minimizing steric strain.

- Electrostatic Potential Maps : High electron density at the carbonyl oxygen and bromine atom, suggesting sites for nucleophilic or electrophilic attacks.

Tables

Table 1. Key Spectroscopic Assignments

| Technique | Signal (δ, ppm or cm⁻¹) | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | 1.50 (s, 9H) | tert-butyl protons |

| 3.59 (q, 2H) | Ethoxy methylene | |

| 7.40 (d, 1H) | Aromatic proton adjacent to Br | |

| ¹³C NMR | 170.2 | Carbamate carbonyl |

| IR | 1700 | C=O stretch (benzoyl/carbamate) |

Table 2. Comparative Crystallographic Data for Analogous Piperazines

| Compound | Space Group | Z′ | Intermolecular Interactions |

|---|---|---|---|

| 1-Benzoyl-4-(4-nitrophenyl)piperazine | Pna2₁ | 2 | C–H···O, π-π stacking |

| 1-(4-Bromobenzoyl)-4-phenylpiperazine | P2₁ | 1 | C–H···O, Br···H |

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-3-ethoxybenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN2O4/c1-5-24-15-12-13(6-7-14(15)19)16(22)20-8-10-21(11-9-20)17(23)25-18(2,3)4/h6-7,12H,5,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCGFMRFQGMONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Piperazinecarboxylic acid, 4-(4-bromo-3-ethoxybenzoyl)-, 1,1-dimethylethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and has a molecular weight of approximately 366.25 g/mol. The presence of the piperazine ring contributes to its bioactivity, particularly in targeting various biological pathways.

Research indicates that compounds with piperazine structures often interact with neurotransmitter receptors and enzymes involved in lipid metabolism. For instance, piperazine derivatives have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide, which are crucial for pain modulation and inflammation response .

Pharmacological Effects

1-Piperazinecarboxylic acid derivatives have demonstrated various biological activities:

- Analgesic Properties : Studies have shown that piperazine derivatives can attenuate pain responses in animal models. For example, compounds similar to this ester have been effective in reducing tactile allodynia in neuropathic pain models .

- Anti-inflammatory Effects : The inhibition of FAAH leads to increased levels of endocannabinoids, which can exert anti-inflammatory effects. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

- Study on Pain Modulation : In a study involving a mild thermal injury model in rats, a compound structurally similar to 1-piperazinecarboxylic acid was found to significantly reduce pain sensitivity, suggesting its potential as a broad-spectrum analgesic .

- FAAH Inhibition : Another study highlighted the selective inhibition of FAAH by piperazine derivatives, showing that these compounds could increase levels of arachidonoyl ethanolamide and oleoyl ethanolamide in the brain, which are associated with pain relief and anti-inflammatory effects .

Data Table: Biological Activities of Related Piperazine Derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Reactivity and Solubility Brominated vs. Ethoxy vs. Formyl Groups: Ethoxy substituents (as in the main compound) improve solubility in polar solvents compared to formyl groups (e.g., tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate) .

Hazard Profiles Brominated compounds may exhibit higher acute toxicity (e.g., H302: harmful if swallowed) compared to non-halogenated analogs . Pyrazole-substituted derivatives (e.g., the compound in ) show respiratory irritation (H335), likely due to aromatic volatility .

Applications in Drug Development Brominated Derivatives: Used in kinase inhibitors (e.g., compounds with quinazolinyl groups in ) due to bromine’s role in target binding .

Physicochemical Properties

- Solubility : Piperazinecarboxylic acid esters generally exhibit low water solubility. Supercritical CO₂ solubility data for Boc-piperazine derivatives (e.g., ~10⁻⁴–10⁻³ mole fraction) suggest similar behavior for the main compound .

- Stability : tert-Butyl esters are stable under basic conditions but hydrolyze in acidic environments, a trait shared across analogs .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-piperazinecarboxylic acid derivatives with substituted benzoyl groups typically involves:

- Formation of the piperazinecarboxylate core, often protected as a tert-butyl ester.

- Introduction of the bromo- and ethoxy-substituted benzoyl group via acylation or coupling reactions.

- Final purification and isolation steps to obtain the pure ester compound.

Preparation of the Piperazinecarboxylate Core

The piperazinecarboxylic acid moiety is commonly introduced as its tert-butyl ester to protect the acid functionality during subsequent reactions. A representative method involves:

- Reacting piperazine with tert-butyl chloroformate or using tert-butyl piperazine-1-carboxylate as a starting material.

- This step is often carried out under basic conditions using bases such as N-ethyl-N,N-diisopropylamine or triethylamine in solvents like dichloromethane or N-methylpyrrolidinone (NMP).

- Typical reaction temperatures range from room temperature to 110 °C, with reaction times from 2 to 10 hours depending on the step.

For example, a high-yield synthesis of tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate was achieved by stirring 2,5-dibromopyrazine with tert-butyl piperazine-1-carboxylate and DIPEA in NMP at 110 °C for 2 hours, yielding 97% of the product after workup and purification.

Introduction of the 4-(4-Bromo-3-Ethoxybenzoyl) Group

The benzoyl substituent bearing bromo and ethoxy groups is typically introduced via acylation of the piperazine nitrogen with the corresponding benzoyl chloride or via amide bond formation using activated carboxylic acid derivatives.

- The benzoyl chloride or activated ester derivatives are reacted with the piperazine derivative under controlled conditions.

- Bases such as sodium hydride or potassium carbonate in solvents like DMF or acetone are used to facilitate nucleophilic substitution.

- Reaction temperatures vary from 0 °C to reflux conditions, and reaction times range from 1.5 hours to 48 hours depending on the specific substrates and reagents.

An example includes the alkylation of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate with sodium hydride in DMF at 0–20 °C, followed by reaction with substituted anilines or benzoyl derivatives to install the aromatic substituent, with yields ranging from 21% to 70% depending on the substrate and conditions.

Esterification and Final Purification

The 1,1-dimethylethyl (tert-butyl) ester group is either introduced at the beginning as a protecting group or formed by esterification of the carboxylic acid intermediate.

- Esterification is often done using tert-butyl alcohol derivatives or via carbamate formation.

- Purification typically involves extraction, washing with brine and water, drying over sodium sulfate, and chromatographic methods such as flash column chromatography or preparative TLC.

- Final products are characterized by NMR, MS, and other spectroscopic methods to confirm structure and purity.

Representative Reaction Conditions and Yields

Research Findings and Optimization Notes

- The use of N-ethyl-N,N-diisopropylamine as a base in NMP solvent at elevated temperature (110 °C) greatly improves coupling efficiency and yield for the piperazinecarboxylate formation.

- Sodium hydride as a strong base in DMF provides effective deprotonation for nucleophilic substitution reactions involving the piperazine nitrogen, facilitating the attachment of the aromatic bromo-ethoxybenzoyl group.

- Purification by flash chromatography using mixtures of dichloromethane and methanol or petroleum ether and ethyl acetate is effective for isolating pure ester products.

- Reaction monitoring by mass spectrometry (ESI+) confirms the molecular ion peaks consistent with the target compound, ensuring reaction completeness and product identity.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer: To minimize exposure risks:

- Respiratory Protection : Use a NIOSH-approved P95 respirator for nuisance-level exposures or an OV/AG/P99 respirator for higher concentrations .

- Skin and Eye Protection : Wear chemical-resistant gloves (inspected prior to use) and a full-body protective suit. Use safety goggles compliant with EN 166 (EU) standards .

- Ventilation : Ensure local exhaust ventilation to prevent aerosol formation .

- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Compare retention times with standards.

- Spectroscopy : Confirm structure via -NMR (e.g., tert-butyl group protons at ~1.4 ppm) and -NMR (carbonyl carbons at ~165–175 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHBrNO: theoretical m/z 437.09) .

Q. What solvent systems are compatible with this compound for reaction optimization?

Methodological Answer:

- Polar Aprotic Solvents : DMF or DMSO for dissolving the compound in coupling reactions (e.g., amide bond formation).

- Halogenated Solvents : Dichloromethane (DCM) or chloroform for Boc-deprotection under acidic conditions (e.g., TFA) .

- Avoid Incompatibilities : Strong oxidizing agents (e.g., peroxides) and bases that may hydrolyze the ester moiety .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Methodological Answer:

- Protection/Deprotection Strategy : Use tert-butyloxycarbonyl (Boc) groups for amine protection, as seen in analogous piperazine derivatives, to enhance reaction selectivity .

- Catalysis : Screen palladium catalysts (e.g., Pd(OAc)/Xantphos) for Suzuki-Miyaura coupling of the bromoaryl moiety .

- Process Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reaction parameters (temperature, stoichiometry) in real time.

Q. What experimental approaches are suitable for analyzing target binding and structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase domains). Validate with mutagenesis studies .

- Biophysical Assays : Surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) .

- SAR Profiling : Synthesize analogs with modified substituents (e.g., ethoxy → methoxy) and compare IC values in enzyme inhibition assays .

Q. How can contradictory data in solubility or bioactivity be resolved?

Methodological Answer:

- Solubility Conflicts : Test in multiple buffers (e.g., PBS, HBSS) at physiological pH. Use dynamic light scattering (DLS) to detect aggregation .

- Bioactivity Variability : Standardize assay conditions (e.g., cell passage number, serum concentration). Perform dose-response curves in triplicate with internal controls .

- Metabolic Stability : Use liver microsome assays (human/rodent) to identify metabolite interference in cellular assays .

Q. What strategies are recommended for ecological impact assessment given limited toxicity data?

Methodological Answer:

- Read-Across Analysis : Compare with structurally similar compounds (e.g., brominated piperazine derivatives) for preliminary ecotoxicity predictions .

- Microcosm Studies : Evaluate biodegradability in soil/water systems using OECD 301/307 guidelines. Monitor for brominated byproducts via GC-MS .

- Aquatic Toxicity : Conduct acute Daphnia magna assays (OECD 202) to estimate LC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.